Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate
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Description
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H18FN3O5 and its molecular weight is 459.433. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
- A study focused on the synthesis and crystal structure characterization of a similar compound, revealing insights into its molecular structure and potential applications in material science or chemistry (Shi et al., 2007).
Structural Analysis
- Research on a related compound highlights the significance of crystal structure analysis in understanding the molecular conformations and interactions, which can be crucial in drug design and material sciences (Begum et al., 2012).
Synthesis and Chemical Properties
The synthesis of similar compounds has been explored, indicating the potential for creating novel molecules with unique properties, useful in various scientific fields (Barakat et al., 2016).
Studies on the synthesis of related compounds provide insights into their potential applications in areas such as organic chemistry, material science, and possibly pharmacology (Kolev et al., 2007).
Potential Applications in Organic Chemistry
Research on derivative synthesis demonstrates the compound's relevance in organic synthesis and potential applications in developing new chemical entities (Li et al., 2012).
Studies exploring efficient and eco-friendly synthesis methods for related compounds highlight their potential in green chemistry and sustainable practices (Vaid et al., 2016).
Investigations into novel synthesis methods of related compounds reveal their significance in pharmaceutical and material science research, showcasing their versatility in various applications (Maghsoodlou et al., 2010).
Properties
IUPAC Name |
dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxycyclohexene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5/c1-33-23(31)18-20(15-5-3-14(11-27)4-6-15)25(12-28,13-29)21(16-7-9-17(26)10-8-16)19(22(18)30)24(32)34-2/h3-10,18,20-21,30H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXBVCWWLYFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)F)(C#N)C#N)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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